molecular formula C19H23NO B8590622 [4-(Hexylamino)phenyl](phenyl)methanone CAS No. 169963-56-8

[4-(Hexylamino)phenyl](phenyl)methanone

Cat. No.: B8590622
CAS No.: 169963-56-8
M. Wt: 281.4 g/mol
InChI Key: TVQKKCYIDJYIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hexylamino)phenylmethanone is a methanone derivative featuring a phenyl group and a 4-substituted phenyl ring with a hexylamino (-NH-C₆H₁₃) moiety. The hexylamino group introduces significant lipophilicity, which may influence solubility, bioavailability, and biological activity compared to shorter-chain or polar substituents.

Properties

CAS No.

169963-56-8

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

[4-(hexylamino)phenyl]-phenylmethanone

InChI

InChI=1S/C19H23NO/c1-2-3-4-8-15-20-18-13-11-17(12-14-18)19(21)16-9-6-5-7-10-16/h5-7,9-14,20H,2-4,8,15H2,1H3

InChI Key

TVQKKCYIDJYIHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
4-(Hexylamino)phenylmethanone -NH-C₆H₁₃ at para-phenyl C₁₉H₂₃NO 289.39 High lipophilicity (estimated)
4-(Aminomethyl)phenylmethanone -CH₂NH₂ at para-phenyl C₁₄H₁₃NO 211.26 Moderate polarity, lower logP
(4-Hydroxyphenyl)(4-methylphenyl)methanone -OH, -CH₃ at para-phenyl C₁₄H₁₂O₂ 212.24 Polar, higher aqueous solubility
(4-Chloro-2-methylphenyl)(4-methylphenyl)methanone -Cl, -CH₃ substituents C₁₅H₁₃ClO 244.72 Increased molecular weight, halogen effects
[4-(Acetyloxy)phenyl][4-(heptyloxy)phenyl]methanone -OAc, -O-C₇H₁₅ C₂₂H₂₆O₄ 362.44 Hydrolyzable ester, long alkoxy chain

Key Differences:

Synthetic Routes: Aminomethyl derivatives (e.g., ) may involve reductive amination or coupling reactions. Halogenated analogs (e.g., ) often utilize Friedel-Crafts acylations or Suzuki-Miyaura couplings . Alkoxy-substituted methanones (e.g., ) are synthesized via nucleophilic substitution or esterification.

Biological Activity: Trifluoromethyl and heterocyclic substituents (e.g., imidazo[1,2-b]pyridazine in ) enhance binding to targets like retinol-binding proteins. The hexylamino group’s extended alkyl chain may improve pharmacokinetic profiles (e.g., half-life) compared to shorter chains .

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